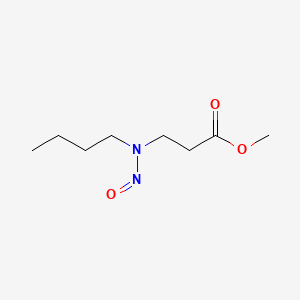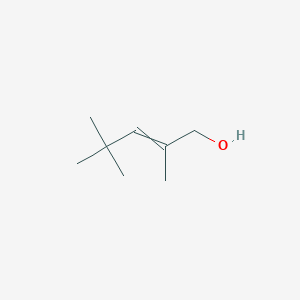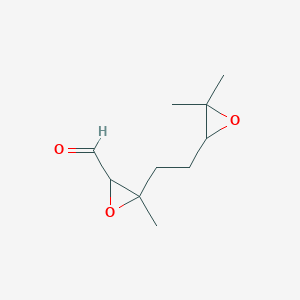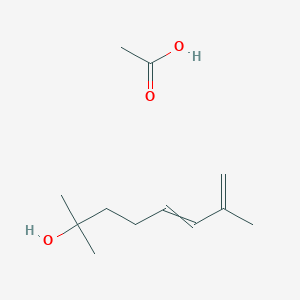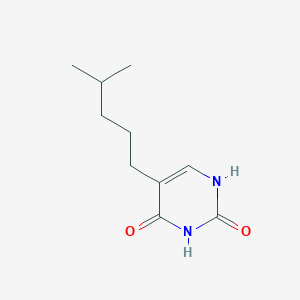
Chromium;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium;gold is a compound that combines the unique properties of both chromium and gold. Chromium is a transition metal known for its hardness and high melting point, while gold is renowned for its malleability, conductivity, and resistance to corrosion. The combination of these two elements results in a compound with distinct physical and chemical properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chromium;gold compounds typically involves the reduction of gold and chromium salts in a controlled environment. One common method is the co-precipitation technique, where aqueous solutions of gold and chromium salts are mixed, followed by the addition of a reducing agent such as sodium borohydride. The reaction conditions, including temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound compounds may involve more sophisticated techniques such as chemical vapor deposition (CVD) or electrodeposition. These methods allow for the precise control of the composition and structure of the compound, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Chromium;gold compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized by strong oxidizing agents such as potassium permanganate, resulting in the formation of chromium oxide and gold oxide.
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pressure, are adjusted based on the desired outcome. For instance, the reduction of this compound compounds can be achieved using hydrogen gas at elevated temperatures.
Major Products Formed: The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound compounds may produce chromium oxide and gold oxide, while reduction reactions may yield elemental chromium and gold.
Scientific Research Applications
Chromium;gold compounds have a wide range of applications in scientific research. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology, these compounds are studied for their potential use in drug delivery systems and as imaging agents. In medicine, this compound compounds are being explored for their anti-cancer properties and their ability to enhance the effectiveness of certain treatments. In industry, they are used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism by which chromium;gold compounds exert their effects involves the interaction of the compound with specific molecular targets and pathways. For example, in biological systems, this compound compounds may interact with cellular proteins and enzymes, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the properties of the compound.
Comparison with Similar Compounds
Chromium;gold compounds can be compared with other similar compounds, such as chromium;silver and chromium;platinum compounds. While all these compounds share some common properties, such as high conductivity and resistance to corrosion, this compound compounds are unique in their combination of hardness and malleability. This makes them particularly valuable in applications where both durability and flexibility are required.
List of Similar Compounds:- Chromium;silver
- Chromium;platinum
- Chromium;copper
- Chromium;nickel
This compound compounds stand out due to their unique combination of properties, making them a versatile and valuable material in various fields of research and industry.
Properties
CAS No. |
53240-52-1 |
|---|---|
Molecular Formula |
AuCr |
Molecular Weight |
248.963 g/mol |
IUPAC Name |
chromium;gold |
InChI |
InChI=1S/Au.Cr |
InChI Key |
RZVXOCDCIIFGGH-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


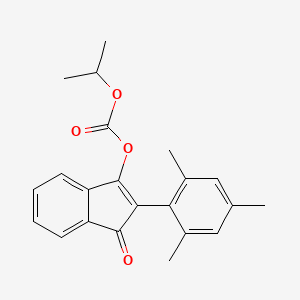
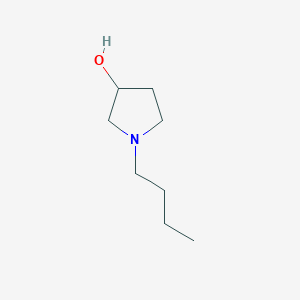
![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)

![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)
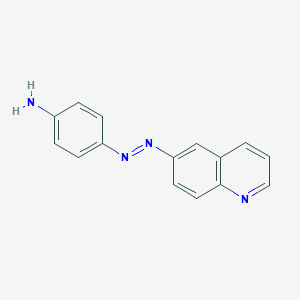
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
